6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]-3-(6-piperazin-1-ylpyridin-2-yl)imidazo[1,2-b]pyridazine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GNF-8625 monopyridin-N-piperazine (hydrochloride) is a chemical compound known for its role as a tropomyosin receptor kinase (TRK) inhibitor. This compound is primarily used in scientific research and has shown significant potential in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as piperazine and pyridine derivatives .
Industrial Production Methods
Industrial production methods for GNF-8625 monopyridin-N-piperazine (hydrochloride) are not widely documented.
Chemical Reactions Analysis
Types of Reactions
GNF-8625 monopyridin-N-piperazine (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
GNF-8625 monopyridin-N-piperazine (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving TRK inhibition.
Biology: The compound is utilized in biological research to study its effects on cellular processes and signaling pathways.
Medicine: GNF-8625 monopyridin-N-piperazine (hydrochloride) is investigated for its potential therapeutic applications, particularly in cancer research due to its TRK inhibitory properties.
Industry: The compound is used in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of GNF-8625 monopyridin-N-piperazine (hydrochloride) involves the inhibition of tropomyosin receptor kinase (TRK). This inhibition disrupts the signaling pathways mediated by TRK, leading to various cellular effects. The compound targets specific molecular pathways, making it a valuable tool in research focused on TRK-related processes .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include other TRK inhibitors such as:
Uniqueness
GNF-8625 monopyridin-N-piperazine (hydrochloride) is unique due to its specific chemical structure and high purity, making it a reliable reagent for scientific research. Its effectiveness as a TRK inhibitor also sets it apart from other compounds .
Properties
Molecular Formula |
C25H27ClFN7 |
---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]-3-(6-piperazin-1-ylpyridin-2-yl)imidazo[1,2-b]pyridazine;hydrochloride |
InChI |
InChI=1S/C25H26FN7.ClH/c26-19-5-1-4-18(16-19)21-7-3-13-32(21)25-10-9-23-28-17-22(33(23)30-25)20-6-2-8-24(29-20)31-14-11-27-12-15-31;/h1-2,4-6,8-10,16-17,21,27H,3,7,11-15H2;1H/t21-;/m1./s1 |
InChI Key |
XQABKTNVPTUVLG-ZMBIFBSDSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=NN3C(=NC=C3C4=NC(=CC=C4)N5CCNCC5)C=C2)C6=CC(=CC=C6)F.Cl |
Canonical SMILES |
C1CC(N(C1)C2=NN3C(=NC=C3C4=NC(=CC=C4)N5CCNCC5)C=C2)C6=CC(=CC=C6)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.